Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester, also known as diethyl benzylmalonate, is an organic compound with the molecular formula C14H18O4 and a molecular weight of 250.2903 g/mol . This compound is a derivative of malonic acid and is characterized by the presence of a benzyl group attached to the malonic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester typically involves the esterification of benzylmalonic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Benzylmalonic acid+2Ethanol→Diethyl benzylmalonate+Water
The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of diethyl benzylmalonate involves the same esterification process but is optimized for large-scale operations. This includes the use of continuous reactors, efficient separation techniques, and recycling of unreacted starting materials to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzylmalonic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: Benzylmalonic acid.
Reduction: Diethyl benzylmalonate alcohols.
Substitution: Various substituted benzylmalonates depending on the nucleophile used.
Scientific Research Applications
Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various drugs, including anticonvulsants and anti-inflammatory agents.
Industry: It is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, the compound may act as a substrate for enzymes, leading to the formation of specific products that can be measured to study enzyme activity. The benzyl group in the compound can also interact with various receptors or proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Similar structure but lacks the benzyl group.
Diethyl oxomalonate: Contains an oxo group instead of the benzyl group.
Diethyl (ethoxymethylene)malonate: Contains an ethoxymethylene group instead of the benzyl group.
Uniqueness
Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
CAS No. |
61006-65-3 |
---|---|
Molecular Formula |
C18H23NO5 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
diethyl 2-(1-benzyl-2-oxopyrrolidin-3-yl)propanedioate |
InChI |
InChI=1S/C18H23NO5/c1-3-23-17(21)15(18(22)24-4-2)14-10-11-19(16(14)20)12-13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3 |
InChI Key |
FZNDZPRJEDJABL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CCN(C1=O)CC2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.